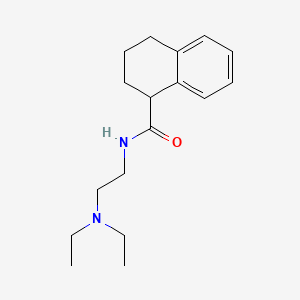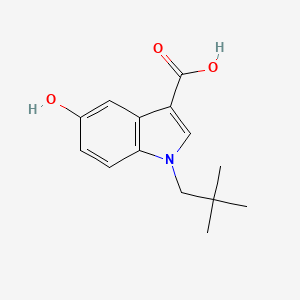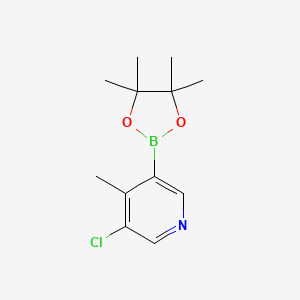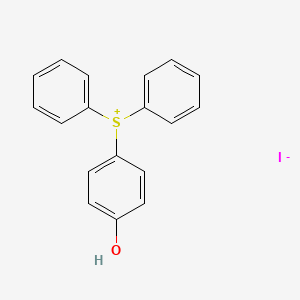
(4-Hydroxyphenyl)diphenylsulfonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Hydroxyphenyl)diphenylsulfonium iodide is an organic compound with the molecular formula C18H15IOS. It is a sulfonium salt that features a sulfonium cation bonded to a 4-hydroxyphenyl group and two phenyl groups, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)diphenylsulfonium iodide typically involves the reaction of diphenyl sulfide with iodine and a 4-hydroxyphenyl derivative under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Hydroxyphenyl)diphenylsulfonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or potassium alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide derivatives.
Substitution: Various substituted sulfonium salts.
Applications De Recherche Scientifique
(4-Hydroxyphenyl)diphenylsulfonium iodide has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mécanisme D'action
The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium iodide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to various biological effects. The compound’s ability to generate reactive species makes it useful in applications like photopolymerization and biological imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenyl sulfone (Bisphenol S): This compound is similar in structure but lacks the sulfonium group.
Diphenyl sulfoxide: This compound is an oxidized form of diphenyl sulfide and is used as an intermediate in organic synthesis.
Triphenylsulfonium iodide: Similar to (4-Hydroxyphenyl)diphenylsulfonium iodide but with three phenyl groups instead of a 4-hydroxyphenyl group.
Uniqueness
This compound is unique due to its combination of a sulfonium group with a 4-hydroxyphenyl group. This unique structure imparts specific chemical reactivity and photoinitiating properties, making it valuable in specialized applications such as photopolymerization and biological imaging .
Propriétés
Formule moléculaire |
C18H15IOS |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
(4-hydroxyphenyl)-diphenylsulfanium;iodide |
InChI |
InChI=1S/C18H14OS.HI/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H |
Clé InChI |
LOPYJNYFUGDINT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


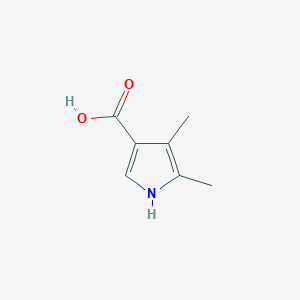
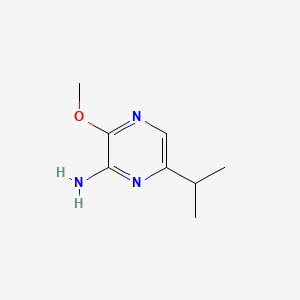
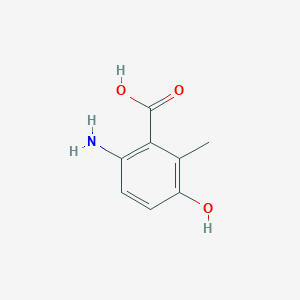
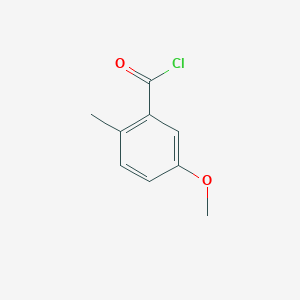
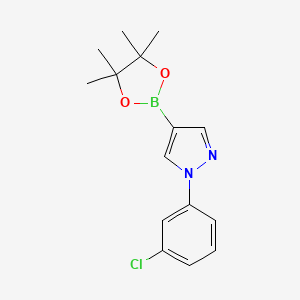
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)
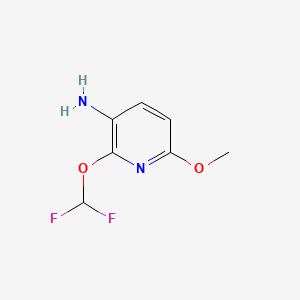
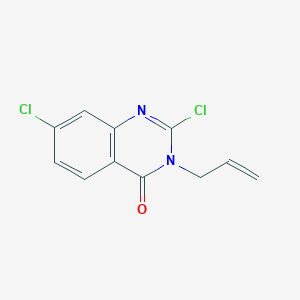
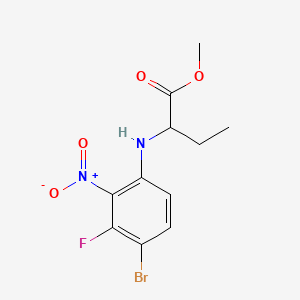
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
